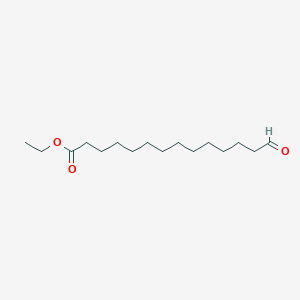
Ethyl 14-oxotetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 14-oxotetradecanoate is an organic compound with the molecular formula C16H30O3 It is a derivative of tetradecanoic acid, where the 14th carbon is oxidized to a ketone group, and the carboxylic acid is esterified with ethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 14-oxotetradecanoate can be synthesized through several methods. One common approach involves the oxidation of tetradecanoic acid to introduce the ketone functionality at the 14th position, followed by esterification with ethanol. The oxidation step can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation. The esterification step typically involves the use of acid catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the reaction between the carboxylic acid and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The oxidation and esterification reactions can be optimized using high-throughput screening techniques to identify the best catalysts and reaction conditions. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 14-oxotetradecanoic acid.
Reduction: 14-hydroxytetradecanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 14-oxotetradecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of ethyl 14-oxotetradecanoate involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes, potentially inhibiting or modulating their activity. The ester group may also influence the compound’s solubility and bioavailability, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 14-oxotetradecanoate can be compared with other similar compounds, such as:
Ethyl 3-oxotetradecanoate: Another ketone ester with the ketone group at the 3rd position.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
14-oxotetradecanoic acid: The non-esterified form of the compound.
Eigenschaften
Molekularformel |
C16H30O3 |
|---|---|
Molekulargewicht |
270.41 g/mol |
IUPAC-Name |
ethyl 14-oxotetradecanoate |
InChI |
InChI=1S/C16H30O3/c1-2-19-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h15H,2-14H2,1H3 |
InChI-Schlüssel |
NBVXROXODSVXCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


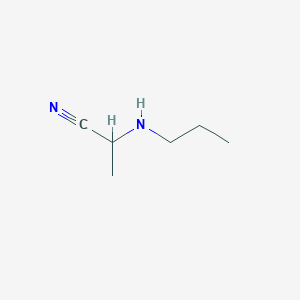
![2-(Methylsulfanyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B12970048.png)
![1,2-Benzenediamine, N-[2-(1-piperidinyl)ethyl]-](/img/structure/B12970054.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-acetylphenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12970067.png)
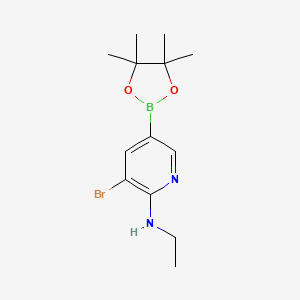
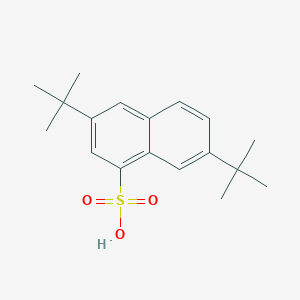
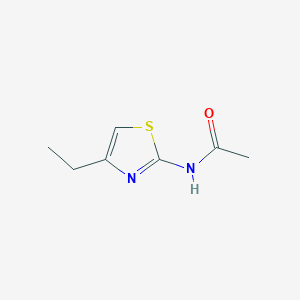


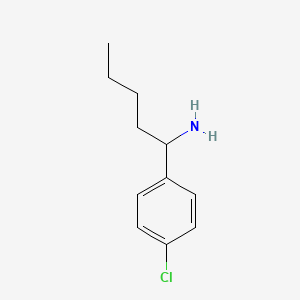
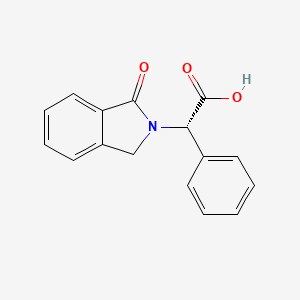
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carboxylate](/img/structure/B12970117.png)
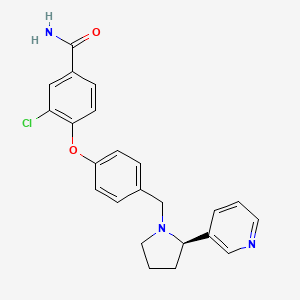
![9-Methyl-3,4-diphenyl-9H-pyrido[3,4-b]indole](/img/structure/B12970137.png)
